2-Ethynyl-4'-methoxy-1,1'-biphenyl
Overview
Description
2-Ethynyl-4’-methoxy-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It is characterized by the presence of an ethynyl group at the second position and a methoxy group at the fourth position on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-4’-methoxy-1,1’-biphenyl can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this method, a boronic acid derivative of 4’-methoxy-1,1’-biphenyl is reacted with an ethynyl halide in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Another method involves the Sonogashira coupling, where 4’-methoxy-1,1’-biphenyl is coupled with an ethynyl derivative using a palladium catalyst and a copper co-catalyst. This reaction also proceeds under mild conditions and is widely used for the synthesis of ethynyl-substituted biphenyls .
Industrial Production Methods
Industrial production of 2-Ethynyl-4’-methoxy-1,1’-biphenyl typically involves large-scale palladium-catalyzed cross-coupling reactions. The use of continuous flow reactors and automated systems allows for efficient and scalable production of this compound. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-4’-methoxy-1,1’-biphenyl undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride. The reactions are typically carried out under mild conditions.
Substitution: Common nucleophiles include alkoxides and amines. The reactions are typically carried out under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
2-Ethynyl-4’-methoxy-1,1’-biphenyl has several scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Mechanism of Action
The mechanism of action of 2-Ethynyl-4’-methoxy-1,1’-biphenyl depends on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in various coupling and substitution reactions. In materials science, it contributes to the electronic properties of the materials, influencing their conductivity and luminescence. In medicinal chemistry, it interacts with biological targets, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4’-Methoxy-2-methyl-1,1’-biphenyl: Similar structure but with a methyl group instead of an ethynyl group.
1-Ethynyl-4-methoxy-2-methylbenzene: Similar structure but with a single benzene ring instead of a biphenyl structure.
Uniqueness
2-Ethynyl-4’-methoxy-1,1’-biphenyl is unique due to the presence of both an ethynyl and a methoxy group on the biphenyl structure. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in organic synthesis, materials science, and medicinal chemistry .
Properties
IUPAC Name |
1-ethynyl-2-(4-methoxyphenyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c1-3-12-6-4-5-7-15(12)13-8-10-14(16-2)11-9-13/h1,4-11H,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNNWUTXJJHPCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2C#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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